4-Chloro-1H-indazole hydrochloride

描述

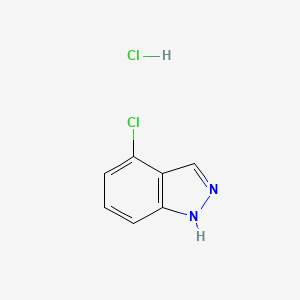

4-Chloro-1H-indazole hydrochloride is a heterocyclic organic compound comprising an indazole core substituted with a chlorine atom at the 4-position and a hydrochloride salt. Indazole derivatives are pharmacologically significant due to their structural resemblance to purines, enabling interactions with biological targets such as kinases and receptors . The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and chemical research.

属性

IUPAC Name |

4-chloro-1H-indazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2.ClH/c8-6-2-1-3-7-5(6)4-9-10-7;/h1-4H,(H,9,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQRXRFZHFZVTBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2)C(=C1)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reverse Addition Protocol

An alternative route involves nitrosation of 3-chloroindole using sodium nitrite (8 equiv) and HCl (2.7 equiv) in dimethylformamide (DMF) at 0°C. This method proceeds via intermediates such as oxime and ring-opened species before re-cyclizing to form the indazole core.

Reaction Profile :

Hydrochloride Isolation

Post-reaction, the mixture is quenched with ice-water, and the hydrochloride salt is extracted using ethyl acetate. Evaporation under reduced pressure followed by trituration with diethyl ether yields the product with 91–95% purity.

Comparative Data :

| Substrate | Yield (%) | Purity (%) |

|---|---|---|

| 5-Bromoindole | 85 | 93 |

| 6-Fluoroindole | 78 | 91 |

| Unsubstituted Indole | 96 | 95 |

Patent-Based Industrial Synthesis

Continuous Flow Reactor Design

A 2025 patent (WO2020084491A1) describes a scalable method using a continuous flow reactor to enhance heat transfer and reduce reaction time. Key steps include:

-

Premixing : 3-Chloro-2-methylaniline and acetic anhydride in chloroform at 25°C.

-

Cyclization : Isoamyl nitrite is injected into the flow reactor at 60°C with a residence time of 2 hours.

-

Salt Formation : In-line addition of HCl (1.1 equiv) in ethanol precipitates the hydrochloride salt.

Advantages :

Purification Innovations

The patent emphasizes a novel antisolvent crystallization technique using supercritical CO₂ to achieve particle sizes <10 μm, enhancing dissolution rates for pharmaceutical formulations.

Characterization and Quality Control

Spectroscopic Validation

化学反应分析

Types of Reactions: 4-Chloro-1H-indazole hydrochloride undergoes various chemical reactions, including:

Electrophilic Substitution: Halogenation, nitration, sulfonation, alkylation, and acylation.

Nucleophilic Substitution: Reactions with nucleophiles leading to the substitution of the chlorine atom.

Cyclization Reactions: Formation of more complex heterocyclic structures.

Common Reagents and Conditions:

Electrophilic Substitution: Typically involves reagents such as halogens, nitric acid, sulfuric acid, alkyl halides, and acyl chlorides under acidic conditions.

Nucleophilic Substitution: Involves nucleophiles like amines, thiols, and alkoxides under basic or neutral conditions.

Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications .

科学研究应用

Antitumor Activity

Research indicates that 4-chloro-1H-indazole derivatives exhibit significant antitumor properties. For instance, compounds derived from this scaffold have been shown to inhibit Polo-like kinase 4 (PLK4), which is crucial for cell cycle regulation. Notably, one derivative demonstrated single-digit nanomolar inhibition against HCT116 colon cancer cells, suggesting its potential as a therapeutic agent in oncology .

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against HIV. Certain derivatives have been synthesized to enhance their efficacy against HIV replication, showing promise in preclinical models . This highlights the versatility of 4-chloro-1H-indazole in addressing viral infections.

Antimicrobial Properties

Indazole derivatives, including 4-chloro-1H-indazole, have demonstrated antimicrobial activity against various pathogens. Studies have reported effective inhibition of bacterial growth and potential applications in treating infections resistant to conventional antibiotics .

Enzyme Inhibition

Several studies have explored the inhibitory effects of 4-chloro-1H-indazole on key enzymes involved in cancer progression, such as fibroblast growth factor receptors (FGFRs). Compounds derived from this scaffold have shown potent inhibition with IC50 values in the low nanomolar range, indicating their potential as targeted cancer therapies .

Case Study 1: Cancer Therapy Development

A recent study focused on synthesizing novel 4-chloro-1H-indazole derivatives aimed at inhibiting FGFRs. The most potent derivative exhibited an IC50 value of 30.2 nM against FGFR1 and demonstrated significant tumor growth inhibition in xenograft models. This research underscores the compound's potential in developing targeted therapies for cancers driven by FGFR signaling .

Case Study 2: Antiviral Research

In another study, researchers synthesized various analogs of 4-chloro-1H-indazole to evaluate their effectiveness against HIV. The most promising candidates showed substantial antiviral activity in vitro, leading to further investigations into their mechanisms of action and potential for clinical use .

Data Table: Biological Activities of 4-Chloro-1H-Indazole Derivatives

作用机制

The mechanism of action of 4-Chloro-1H-indazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the functional groups present on the indazole scaffold . For instance, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which is involved in respiratory diseases .

相似化合物的比较

Comparison with Similar Compounds

This section compares 4-Chloro-1H-indazole hydrochloride with structurally related hydrochlorides, focusing on molecular features, synthesis, and applications.

Table 1: Key Structural and Physicochemical Comparisons

Structural and Functional Insights

Core Heterocycle Variations: Indazole vs. Imidazole: While 4-Chloro-1H-indazole features a bicyclic indazole core, compounds like 2-(4-methoxyphenyl)-1H-imidazole HCl () and 4-(Chloromethyl)-1-methyl-1H-imidazole HCl () utilize monocyclic imidazole backbones.

Substituent Effects :

- Halogenation : Chlorine at the 4-position in 4-Chloro-1H-indazole HCl contrasts with bromo/iodo substituents in analogs like 6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (). Halogens influence lipophilicity and electronic properties, affecting binding affinity in kinase inhibitors .

- Functional Groups : The methoxy group in 2-(4-methoxyphenyl)-1H-imidazole HCl () enhances solubility, whereas the chloromethyl group in 4-(Chloromethyl)-1-methyl-1H-imidazole HCl () introduces reactivity for further derivatization.

Synthesis Routes :

- Many analogs are synthesized via condensation reactions. For example, describes the use of aldehydes (e.g., 6-chloro-1H-indole-3-carbaldehyde) with amines and isocyanates in DMF to yield imidazole-indole hybrids . Similar methods may apply to 4-Chloro-1H-indazole HCl, though its exact pathway is unspecified.

Physicochemical Properties :

- High melting points (>200°C) are common in halogenated indoles/imidazoles (), suggesting strong intermolecular interactions. However, data for 4-Chloro-1H-indazole HCl remain unreported .

Applications :

- Pharmaceutical Intermediates : Chlorinated heterocycles like 4-Chloro-1H-indazole HCl are pivotal in synthesizing kinase inhibitors or antiviral agents . For instance, 4-(Chloromethyl)-1-methyl-1H-imidazole HCl is used in skincare and medical ingredient production .

- Research Tools : Compounds such as 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline HCl serve as building blocks in organic synthesis .

Key Findings and Implications

- Structural Flexibility : The indazole core offers distinct advantages over imidazole in drug design due to enhanced stability and binding diversity.

- Halogen Impact : Chlorine substituents improve lipophilicity and target engagement, but bromo/iodo analogs may offer steric or electronic variations .

- Synthetic Scalability : Condensation and salt-formation methods (e.g., hydrochloride preparation) are broadly applicable, enabling scalable production .

常见问题

What are the common synthetic routes for 4-Chloro-1H-indazole hydrochloride, and what are their key reaction conditions?

Basic

Synthesis of this compound typically involves chlorination of indazole precursors. For example, describes a method where intermediates like 3-hydroxypropyl derivatives react with SOCl₂ under reflux in dichloromethane to introduce chlorine atoms. Key steps include:

- Chlorination : Refluxing intermediates with SOCl₂ to replace hydroxyl groups with chlorine .

- Cyclization : Using strong bases (e.g., potassium tert-butoxide in THF) to form the indazole ring .

- Purification : Column chromatography or recrystallization to isolate the hydrochloride salt.

Optimization focuses on controlling reaction time, temperature, and stoichiometry to minimize by-products like over-chlorinated derivatives.

How can researchers resolve contradictions in crystallographic data obtained using different refinement software?

Advanced

Discrepancies in crystallographic data may arise from software-specific algorithms. For instance, highlights that SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement but may differ from other tools in handling twinned data or high-resolution structures. Methodological solutions include:

- Cross-validation : Refine the same dataset using multiple programs (e.g., SHELX vs. Olex2) and compare residual factors (R-values) .

- Database referencing : Cross-check structural parameters with the Cambridge Structural Database (CSD) to identify outliers .

- Expert consultation : Engage crystallography communities to validate ambiguous refinements.

What spectroscopic techniques are most effective for characterizing this compound, and what are the expected spectral signatures?

Basic

Key techniques include:

- NMR :

- ¹H NMR : Aromatic protons in the indazole ring appear as doublets (δ 7.2–8.5 ppm). The NH proton (if present) may show broad peaks at δ 10–12 ppm .

- ¹³C NMR : Carbons adjacent to chlorine exhibit downfield shifts (~δ 125–140 ppm) .

- IR : Stretching vibrations for C-Cl bonds appear at 550–650 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks [M+H]⁺ should match the molecular weight (e.g., ~187 g/mol for C₇H₆ClN₂·HCl) .

What strategies can optimize the enantiomeric purity of this compound during synthesis?

Advanced

To enhance enantiopurity:

- Chiral catalysts : Use asymmetric catalysis (e.g., BINAP-metal complexes) during key steps like cyclization .

- Chromatography : Employ chiral stationary phases (CSPs) in HPLC for enantiomer separation .

- Crystallization-induced asymmetric transformation : Promote selective crystallization of one enantiomer under controlled solvent conditions.

What are the known biological targets or applications of this compound in pharmaceutical research?

Basic

Indazole derivatives are explored for:

- Kinase inhibition : Targeting enzymes like JAK2 or CDKs for cancer therapy .

- Antimicrobial activity : Modulating bacterial efflux pumps or biofilm formation .

- Neuropharmacology : Potential as serotonin receptor modulators, similar to fluoxetine derivatives .

How can researchers design experiments to assess the stability of this compound under various pH and temperature conditions?

Advanced

Stability studies should include:

- Forced degradation : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions at elevated temperatures (40–60°C) .

- Analytical monitoring : Use HPLC or UPLC to track degradation products (e.g., hydrolysis to 1H-indazole) .

- Kinetic modeling : Calculate rate constants (k) and half-life (t₁/₂) to predict shelf-life under storage conditions.

What are critical parameters to monitor during scale-up synthesis to ensure reproducibility?

Basic

Key parameters include:

- Reaction exotherms : Control temperature during SOCl₂ addition to avoid runaway reactions .

- Solvent purity : Ensure anhydrous conditions for chlorination steps to prevent hydrolysis .

- Crystallization kinetics : Adjust cooling rates to optimize crystal size and purity .

How can conflicting bioactivity data between in vitro and in vivo studies be addressed methodologically?

Advanced

To resolve discrepancies:

- ADME profiling : Assess bioavailability using LC-MS/MS to measure plasma concentrations .

- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect active metabolites in vivo .

- Tissue distribution studies : Radiolabel the compound (e.g., with ¹⁴C) to track accumulation in target organs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。